3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid
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Overview
Description
3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is a compound with the molecular formula C16H17NO3 It is a derivative of beta-alanine, featuring an amino group and a benzyloxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(benzyloxy)benzaldehyde and glycine.
Formation of Schiff Base: The aldehyde group of 3-(benzyloxy)benzaldehyde reacts with the amino group of glycine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrolysis: The final step involves hydrolysis of the intermediate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
- 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid
- 3-Amino-3-[3-(methoxy)phenyl]propanoic acid
Uniqueness
3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is unique due to the specific position of the benzyloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-amino-3-(3-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVLKELFUCFYHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390526 |
Source
|
Record name | 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299439-16-0 |
Source
|
Record name | 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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